molecular formula C16H16O8 B10829552 5-Caffeoylshikimic acid CAS No. 6082-44-6

5-Caffeoylshikimic acid

Cat. No.: B10829552
CAS No.: 6082-44-6
M. Wt: 336.29 g/mol
InChI Key: QMPHZIPNNJOWQI-GDDAOPKQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Caffeoylshikimic acid can be synthesized through the esterification of caffeic acid and shikimic acid. The reaction typically involves the use of a catalyst such as hydrochloric acid or sulfuric acid under reflux conditions . The reaction proceeds as follows:

  • Caffeic acid and shikimic acid are dissolved in an appropriate solvent like methanol or ethanol.
  • A catalytic amount of hydrochloric acid or sulfuric acid is added.
  • The mixture is heated under reflux for several hours until the reaction is complete.
  • The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources. Plants like Rhizoma smilacis glabrae are rich in this compound . The extraction process includes:

  • Grinding the plant material to a fine powder.
  • Using solvents like methanol or ethanol to extract the compound.
  • Purifying the extract through filtration and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Caffeoylshikimic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are compounds with significant biological activities.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Reagents such as acyl chlorides or alkyl halides are employed under basic or acidic conditions.

Major Products:

  • Oxidation of this compound typically yields quinones.
  • Reduction produces dihydro derivatives.
  • Substitution reactions result in various esters or ethers depending on the substituent used.

Scientific Research Applications

5-Caffeoylshikimic acid has a wide range of scientific research applications:

Properties

IUPAC Name

(3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-6,12-13,15,17-19,21H,7H2,(H,22,23)/b4-2+/t12-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPHZIPNNJOWQI-GDDAOPKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312675
Record name 5-O-Caffeoylshikimic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dattelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

73263-62-4
Record name 5-O-Caffeoylshikimic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73263-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-O-Caffeoylshikimic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073263624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-O-Caffeoylshikimic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CAFFEOYLSHIKIMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U399BD0RZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dattelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 °C
Record name Dattelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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